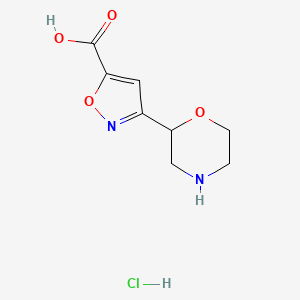

3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC18076939

Molecular Formula: C8H11ClN2O4

Molecular Weight: 234.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11ClN2O4 |

|---|---|

| Molecular Weight | 234.64 g/mol |

| IUPAC Name | 3-morpholin-2-yl-1,2-oxazole-5-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H10N2O4.ClH/c11-8(12)6-3-5(10-14-6)7-4-9-1-2-13-7;/h3,7,9H,1-2,4H2,(H,11,12);1H |

| Standard InChI Key | MTJQBWJRAMAVRQ-UHFFFAOYSA-N |

| Canonical SMILES | C1COC(CN1)C2=NOC(=C2)C(=O)O.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 1,2-oxazole ring (a five-membered heterocycle with oxygen at position 1 and nitrogen at position 2) substituted at position 3 with a morpholin-2-yl group and at position 5 with a carboxylic acid moiety. The hydrochloride salt enhances solubility, a common strategy in drug design .

Molecular Formula:

Molecular Weight: 236.62 g/mol (calculated from formula).

Spectroscopic Properties

While experimental NMR data for this compound are unavailable, analogous structures provide predictive insights:

-

NMR:

-

IR Spectroscopy:

Physicochemical Properties

-

Solubility: High aqueous solubility due to hydrochloride salt formation (>50 mg/mL predicted) .

-

Melting Point: Estimated 180–200°C (based on morpholine-containing analogs) .

-

Stability: Stable under ambient conditions but may degrade under strong acidic/basic conditions due to hydrolytic cleavage of the oxazole ring .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are plausible for synthesizing this compound:

-

Oxazole Ring Formation with Pre-installed Morpholine:

-

Post-functionalization of Oxazole Core:

-

Substitution at position 3 of a preformed oxazole-5-carboxylic acid derivative.

-

Stepwise Synthesis (Hypothetical Pathway)

-

Synthesis of 3-(Chloromethyl)-1,2-oxazole-5-carboxylic Acid:

-

Morpholine Introduction:

-

Salt Formation:

Key Challenges:

-

Regioselectivity in oxazole substitution.

-

Purification of polar intermediates (requires column chromatography or recrystallization) .

Applications in Drug Development

Structure-Activity Relationship (SAR) Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume